N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921543-12-6
VCID: VC4219733
InChI: InChI=1S/C22H26N2O4/c1-5-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
SMILES: CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Molecular Formula: C22H26N2O4
Molecular Weight: 382.46

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide

CAS No.: 921543-12-6

Cat. No.: VC4219733

Molecular Formula: C22H26N2O4

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide - 921543-12-6

Specification

CAS No. 921543-12-6
Molecular Formula C22H26N2O4
Molecular Weight 382.46
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H26N2O4/c1-5-24-18-13-16(8-11-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Standard InChI Key QXKBOGQRNOOSHJ-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its intricate architecture, comprising a benzo[b] oxazepin scaffold substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The acetamide side chain at position 7 features a 4-methoxyphenyl moiety, introducing electronic and steric modifications critical for target interactions .

Molecular Formula and Weight

The molecular formula is C₂₂H₂₅N₂O₄, yielding a molecular weight of 381.45 g/mol. Key structural features include:

  • A seven-membered benzoxazepin ring fused to a benzene ring.

  • Two methyl groups at position 3, enhancing conformational rigidity.

  • A 4-methoxy-substituted phenylacetamide group, optimizing lipophilicity and hydrogen-bonding capacity.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data for analogous benzoxazepin derivatives reveal distinct signals:

  • ¹H NMR: A singlet at δ 1.2–1.4 ppm (6H, dimethyl groups), a quartet at δ 3.2–3.4 ppm (2H, ethyl CH₂), and a methoxy singlet at δ 3.8 ppm .

  • ¹³C NMR: Carbonyl resonances at δ 170–175 ppm (oxazepin-4-one) and δ 165–168 ppm (acetamide) .

Synthesis and Optimization

The synthesis involves multi-step organic transformations, leveraging both classical and modern methodologies.

Oxazepin Core Formation

The benzoxazepin moiety is constructed via cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones. For example, reacting 2-amino-4-ethylphenol with 3,3-dimethyl-4-oxopentanoic acid under acidic conditions yields the tetrahydrobenzo[b][1, oxazepin-4-one intermediate .

Reaction Optimization

Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (acylation step)Prevents racemization
SolventAnhydrous DCMEnhances reagent solubility
Catalyst1.2 eq. triethylamineNeutralizes HCl byproduct

Pharmacological Profile

Emerging data suggest dual inhibitory activity against enzymes implicated in inflammatory and metabolic disorders.

Carbonic Anhydrase Inhibition

In vitro assays demonstrate IC₅₀ = 12.3 nM against human carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. The 4-methoxyphenyl group facilitates hydrophobic interactions with the enzyme’s active site, while the oxazepin oxygen hydrogen-bonds to Thr-199 .

Anticonvulsant Activity

In murine models, the compound reduced seizure duration by 58% at 10 mg/kg (pentylenetetrazole-induced seizures). This correlates with modulation of voltage-gated sodium channels, as evidenced by patch-clamp studies showing a 40% reduction in Na⁺ current amplitude .

Physicochemical and ADME Properties

PropertyValueMethod
LogP2.8 ± 0.1HPLC (C18 column)
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask method
Plasma Protein Binding92.4% (human)Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 48 min (human liver microsomes)LC-MS/MS

The moderate lipophilicity (LogP) balances blood-brain barrier penetration and hepatic clearance, while high protein binding may necessitate dose adjustments in clinical settings.

Comparative Analysis with Structural Analogs

CompoundTarget Affinity (CA-IX, nM)Anticonvulsant ED₅₀ (mg/kg)
This compound12.38.7
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide 18.912.4
BIO399 (trifluoroethyl sulfonamide derivative) 27.16.3

The 4-methoxyphenyl acetamide group confers superior CA-IX inhibition compared to methoxy-substituted benzamides, while the trifluoroethyl sulfonamide analog exhibits stronger anticonvulsant effects due to enhanced CNS penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator